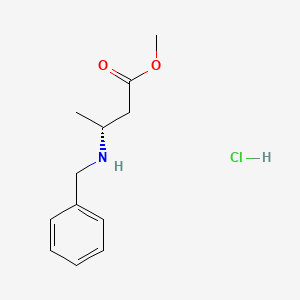![molecular formula C25H24N2 B14119867 4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile](/img/structure/B14119867.png)
4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile is an organic compound with the molecular formula C25H24N2. It is a yellow to pale yellow solid with a melting point of 73 to 77 °C . This compound is known for its unique structure, which includes a benzonitrile group and a diphenylpentenylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile typically involves the reaction of benzyl-2,2-diphenyl-4-pentenylamine with appropriate reagents under controlled conditions. One common method involves the use of a catalytic mixture of [PtCl2(H2C=CH2)]2 and PPh3 in dioxane at 120 °C for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions would be crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile has several scientific research applications, including:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile involves its interaction with molecular targets through its benzonitrile and diphenylpentenylamine groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in coordination chemistry, it can form complexes with transition metals, which can then participate in catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the diphenylpentenylamine moiety.
Diphenylamine: Contains the diphenylamine structure but lacks the nitrile group.
4-Methyl-2,4-diphenyl-1-pentene: Similar structure but without the nitrile group.
Uniqueness
4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile is unique due to its combination of a benzonitrile group and a diphenylpentenylamine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C25H24N2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-[(2,2-diphenylpent-4-enylamino)methyl]benzonitrile |
InChI |
InChI=1S/C25H24N2/c1-2-17-25(23-9-5-3-6-10-23,24-11-7-4-8-12-24)20-27-19-22-15-13-21(18-26)14-16-22/h2-16,27H,1,17,19-20H2 |
InChI Key |
QJXFJKGQBRKTSZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CNCC1=CC=C(C=C1)C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 6-acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B14119826.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B14119834.png)






![[4-(4-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B14119860.png)
![4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14119863.png)
